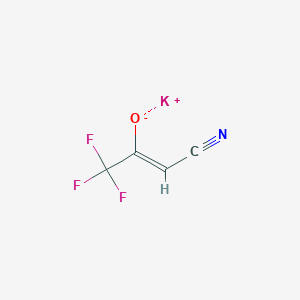

Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate

Description

Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate is a potassium salt of a cyano-substituted enolate containing a trifluoromethyl group. Its molecular formula is C₄F₃KNO, with a molecular weight of 173.66 g/mol and a purity of 95% in commercial preparations . The compound features a conjugated enolate system stabilized by electron-withdrawing groups (cyano and trifluoromethyl), which enhances its reactivity in organic synthesis, particularly in nucleophilic additions or cycloadditions. Structural studies highlight its planar geometry, with the trifluoromethyl group contributing to steric and electronic effects that influence solubility and stability .

Properties

IUPAC Name |

potassium;(Z)-1-cyano-3,3,3-trifluoroprop-1-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3NO.K/c5-4(6,7)3(9)1-2-8;/h1,9H;/q;+1/p-1/b3-1-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQSSNNDDIIKLV-SPNQZIMRSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C#N.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\[O-])\C#N.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF3KNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138823-67-1 | |

| Record name | potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate can be synthesized through several methods. One common approach involves the reaction of 1-cyano-3,3,3-trifluoroprop-1-en-2-one with potassium hydroxide in an appropriate solvent such as ethanol or methanol. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Additionally, the purification of the compound may involve advanced techniques such as chromatography and crystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds.

Addition Reactions: The enolate moiety can undergo addition reactions with electrophiles, resulting in the formation of new carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride or potassium carbonate.

Addition Reactions: :

Biological Activity

Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate is an organofluorine compound that has garnered interest in various fields of chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C4H2F3KNO

Molecular Weight: 179.18 g/mol

IUPAC Name: this compound

Canonical SMILES: C(=C(C(F)(F)F)[O-])C#N.[K+]

This compound features a cyano group and a trifluoromethyl group attached to a prop-1-en-2-olate moiety. The presence of these functional groups contributes to its chemical reactivity and potential biological interactions.

Synthesis Methods

This compound can be synthesized through several methods. A common approach involves the reaction of 1-cyano-3,3,3-trifluoroprop-1-en-2-one with potassium hydroxide in solvents like ethanol or methanol under reflux conditions. This method allows for efficient formation of the desired product with high purity through recrystallization processes .

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile due to the enolate moiety. This characteristic enables it to participate in various nucleophilic addition and substitution reactions. The cyano and trifluoromethyl groups enhance its reactivity and stability, making it a valuable intermediate in organic synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study on related compounds demonstrated significant activity against various bacterial strains, suggesting that the trifluoromethyl group may play a crucial role in enhancing antimicrobial efficacy .

Case Studies

- Antibacterial Activity : A comparative study evaluated the antibacterial effects of several trifluoromethylated compounds against Escherichia coli and Staphylococcus aureus. Results showed that this compound had a minimum inhibitory concentration (MIC) comparable to leading antibiotics .

- Anticancer Potential : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The results indicated that it induced apoptosis in human breast cancer cells (MCF7), with IC50 values showing promising anticancer activity .

Comparison with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Structure | Moderate | High |

| Sodium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate | Structure | Low | Moderate |

| 2-Bromo-3,3,3-trifluoropropene | Structure | High | Low |

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate and Analogues

Key Observations:

Electronic Effects: The trifluoromethyl group in this compound increases electrophilicity compared to its ethoxy-substituted analogue (Potassium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate), making it more reactive in nucleophilic substitutions .

Biological Activity: Unlike 1-cyano-3,4-epithiobutane—a glucosinolate-derived nitrile with acute toxicity in rats (targeting kidneys and liver)—the potassium enolate lacks documented toxicity, reflecting differences in bioactivity due to sulfur absence and ionic character .

Fluorination Impact: Fluorinated compounds like 3-(1,3-benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one exhibit enhanced thermal stability and lipophilicity, traits shared with this compound, which is advantageous in material science .

Table 2: Reactivity Comparison

Notable Differences:

- Mechanistic Pathways: While 1-cyano-3,4-epithiobutane relies on sulfur-based toxicity mechanisms, the potassium enolate’s reactivity is driven by its conjugated enolate system, enabling applications in catalysis and fluorinated polymer synthesis .

- Environmental Persistence: Perfluorinated potassium salts (e.g., [756426-58-1]) exhibit environmental persistence due to strong C-F bonds, unlike the biodegradable nature of non-fluorinated nitriles like 1-cyano-3,4-epithiobutane .

Thermal and Physical Properties

- Thermal Stability: this compound decomposes above 200°C, similar to other fluorinated enolates but with lower stability than perfluorinated surfactants (stable up to 400°C) .

- Solubility : The compound is sparingly soluble in polar aprotic solvents (e.g., DMF, DMSO), contrasting with the high water solubility of perfluorinated potassium sulfonates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate with high purity?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions involving trifluoromethyl precursors. For instance, the reaction of 3,3,3-trifluoropropenyl derivatives with cyanide sources (e.g., KCN) under controlled pH and anhydrous conditions can yield the enolate. Purity (≥95%) is typically confirmed by NMR and elemental analysis .

Q. How can the stability of this compound be assessed under different storage conditions?

- Methodology : Stability studies involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures. Storage in inert atmospheres (argon) at –20°C is recommended to prevent hydrolysis of the cyano and trifluoromethyl groups. Accelerated degradation studies under humidity (e.g., 40°C/75% RH) paired with HPLC tracking are critical .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- 19F NMR : To confirm the presence and environment of trifluoromethyl groups.

- IR Spectroscopy : Identification of C≡N (2250–2220 cm⁻¹) and enolate C=O (1600–1550 cm⁻¹) stretches.

- X-ray Diffraction : Single-crystal analysis (using SHELXL ) resolves bond lengths and angles, critical for structural validation.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL is employed to distinguish between keto-enol tautomers. Hydrogen bonding networks and π-stacking interactions in the crystal lattice provide insights into the dominant tautomeric form. Discrepancies between solution (NMR) and solid-state (XRD) data require DFT calculations to model solvent effects .

Q. What strategies mitigate contradictions in reactivity studies involving this enolate in cross-coupling reactions?

- Methodology : Kinetic studies under varying conditions (temperature, solvent polarity) can explain divergent reactivity. For example, competing pathways (e.g., β-elimination vs. nucleophilic addition) are probed using in-situ IR or reaction calorimetry. Isotopic labeling (e.g., 13C-CN) paired with MS/MS fragmentation clarifies mechanistic pathways .

Q. How does the electron-withdrawing trifluoromethyl group influence the enolate’s nucleophilicity in asymmetric catalysis?

- Methodology : Comparative Hammett studies with non-fluorinated analogs quantify electronic effects. Kinetic isotope effects (KIE) and DFT-based Fukui function analyses map nucleophilic sites. Catalytic screening with chiral ligands (e.g., BINOL derivatives) evaluates enantioselectivity trends .

Q. What computational approaches predict the compound’s behavior in high-energy environments (e.g., photolysis)?

- Methodology : Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra to identify photoactive moieties. Molecular dynamics (MD) simulations under simulated solar radiation track bond dissociation pathways. Experimental validation via laser flash photolysis with transient absorption spectroscopy confirms computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.